N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide
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Overview
Description
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to the oxazole ring and a 4-methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride can yield 4-chlorophenyl oxime, which can then be cyclized to form the oxazole ring.
Attachment of the 4-Methoxybenzamide Moiety: The oxazole derivative is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitubercular agent and its ability to inhibit the growth of Mycobacterium tuberculosis.
Pharmacology: The compound is investigated for its anti-inflammatory and analgesic properties.
Biological Research: It is used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of other bioactive molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide: Similar structure but with an oxadiazole ring instead of an oxazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and exhibits antiviral activity.
Uniqueness
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 4-methoxybenzamide moiety makes it a versatile compound for various applications in medicinal and biological research.
Properties
Molecular Formula |
C17H13ClN2O3 |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-14-8-4-12(5-9-14)17(21)19-16-10-15(20-23-16)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,21) |
InChI Key |
FRFJKWIQTVCCFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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